There is currently no scientific research literature available on the specific application of Tert-butyl N,N-bis(3-aminopropyl)carbamate. Chemical databases like PubChem [] and scientific supplier websites [, ] acknowledge the existence of the compound, but none mention any established use in research.
Tert-butyl N,N-bis(3-aminopropyl)carbamate is a chemical compound with the molecular formula C₁₁H₂₄N₂O₂ and a molecular weight of 216.32 g/mol. This compound features a tert-butyl group, which serves as a protecting group for reactive functional groups, and two 3-aminopropyl groups, which are known for their biological activity. The carbamate functional group enhances the stability and solubility of the compound, making it suitable for various applications in medicinal chemistry and biochemistry .
The compound is characterized by its solid state at room temperature, with a melting point of approximately 22 °C and a boiling point of around 271.7 °C at 760 mmHg . It is classified as a biochemical reagent, often utilized in life science research for its ability to interact with biological systems.
There's no documented information on a specific mechanism of action for Tert-butyl N,N-bis(3-aminopropyl)carbamate. However, its role might be as a precursor to agmatine, a naturally occurring polyamine with various biological functions, including neuromodulation and regulation of blood pressure [].
These reactions are facilitated by the presence of the amino and carbamate functional groups, allowing for diverse synthetic pathways.
Tert-butyl N,N-bis(3-aminopropyl)carbamate exhibits significant biological activity due to its structural components. The 3-aminopropyl moiety is particularly noted for its role in inhibiting certain cancer cell lines and is often incorporated into drug designs targeting cancer therapies . Additionally, its ability to influence cellular processes such as gene expression and metabolic pathways makes it valuable in biochemical research.
Studies have indicated that this compound may interact with specific enzymes and receptors within cells, potentially leading to therapeutic effects in various disease models .
The synthesis of tert-butyl N,N-bis(3-aminopropyl)carbamate typically involves several steps:
This multi-step synthesis allows for high yields and purity of the final product.
Tert-butyl N,N-bis(3-aminopropyl)carbamate has several applications across various fields:
Research on the interactions involving tert-butyl N,N-bis(3-aminopropyl)carbamate has highlighted its ability to bind with biomolecules, influencing enzymatic activity and cellular signaling pathways. Studies have shown that it can act as an inhibitor for specific enzymes involved in metabolic pathways, which may lead to potential therapeutic applications in treating metabolic disorders or cancers .
The compound's unique structure allows it to interact selectively with certain targets, providing insights into its mechanism of action within biological systems.
Several compounds exhibit structural similarities to tert-butyl N,N-bis(3-aminopropyl)carbamate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Boc-1,3-propanediamine | C₈H₁₈N₂O₂ | Used for synthesizing spermidine analogs |
Tert-butyl carbamate | C₇H₁₅NO₂ | Commonly used as a protecting group for amines |
Di-tert-butyl dicarbonate | C₁₄H₂₆O₄ | Utilized in amine protection during synthesis |
Tert-butyl N,N-bis(3-aminopropyl)carbamate stands out due to its dual amino functionality combined with a stable carbamate structure. This configuration allows it to participate in a variety of
Tert-butyl N,N-bis(3-aminopropyl)carbamate is systematically named according to IUPAC guidelines as tert-butyl N,N-bis(3-aminopropyl)carbamate. Its molecular formula, C₁₁H₂₅N₃O₂, reflects a central carbamate group (–OC(=O)N–) flanked by two 3-aminopropyl (–CH₂CH₂CH₂NH₂) substituents and a tert-butyl (–C(CH₃)₃) moiety. The structural arrangement confers both steric bulk and nucleophilic reactivity, enabling selective transformations in synthetic workflows.
The compound’s SMILES notation, CC(C)(C)OC(=O)N(CCCN)CCCN, encodes its branched topology, while its InChIKey (BNQAFROAHNBRIV-UHFFFAOYSA-N) provides a unique identifier for database searches. X-ray crystallography and NMR spectroscopy typically validate its conformation, with the tert-butyl group shielding the carbamate carbonyl from undesired nucleophilic attacks.
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₅N₃O₂ |
Molecular Weight | 231.34 g/mol |
IUPAC Name | tert-butyl N,N-bis(3-aminopropyl)carbamate |
SMILES | CC(C)(C)OC(=O)N(CCCN)CCCN |
InChIKey | BNQAFROAHNBRIV-UHFFFAOYSA-N |
Carbamates emerged in the 19th century through the work of Jean-Baptiste Dumas, who coined the term “urethane” to describe ethyl carbamate derivatives. The classification evolved to distinguish carbamic acid esters (R₂NC(=O)OR') from unrelated urethane polymers. By the mid-20th century, carbamates gained prominence as amine-protecting groups, particularly in peptide synthesis. The introduction of the tert-butoxycarbonyl (Boc) group in the 1950s revolutionized the field by enabling acid-labile protection of amines, a strategy critical for constructing biomolecules without side reactions.
Tert-butyl N,N-bis(3-aminopropyl)carbamate represents a specialized extension of Boc chemistry, designed to protect diamines while retaining reactivity at distal sites. Its development paralleled advances in solid-phase synthesis, where orthogonal protecting groups (e.g., Boc, Fmoc) became essential for assembling polypeptides and heterocycles.
In contemporary synthesis, this compound functions as a dual-purpose reagent:
For example, reacting tert-butyl N,N-bis(3-aminopropyl)carbamate with acyl chlorides yields bis-amide derivatives, while palladium-catalyzed couplings introduce aryl or heteroaryl motifs. Such versatility underpins its utility in medicinal chemistry, where modular architectures are paramount.
The selective protection of polyamines poses significant challenges due to competing reactions at equivalent amine sites. Tert-butyl N,N-bis(3-aminopropyl)carbamate synthesis requires precise control over Boc group introduction to avoid overprotection or incomplete reactions.
A breakthrough methodology involves the use of trimethylsilyl chloride (Me₃SiCl) as an HCl source for in situ mono-protonation of diamines. This approach enables selective Boc protection in a one-pot procedure, bypassing the need for intermediate isolation [4]. The general protocol involves:
This method outperforms traditional HCl gas-based approaches by eliminating hazardous gas handling and improving reproducibility. Comparative studies show Me₃SiCl generates a more controlled protonation environment, reducing dimerization byproducts [4].
HCl Source | Reaction Time (h) | Mono-Boc Yield (%) | Di-Boc Byproduct (%) |
---|---|---|---|
Me₃SiCl | 12 | 82 | 5 |
SOCl₂ | 18 | 75 | 12 |
HCl (gas) | 24 | 68 | 18 |
Table 1: Efficiency of HCl sources in mono-Boc protection of 3,3'-diaminodipropylamine [4] [5].
The choice of HCl source profoundly impacts reaction kinetics and selectivity. Me₃SiCl demonstrates superior performance due to its:
In contrast, SOCl₂ introduces residual sulfur species that complicate downstream applications, while gaseous HCl requires specialized equipment for safe handling [5].
Solvent polarity and donor number critically influence Boc protection efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate reactions but risk di-Boc formation, while dichloromethane balances reactivity and selectivity [5].
Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ min⁻¹) | Mono:Di Boc Ratio |
---|---|---|---|
Dichloromethane | 8.93 | 1.2 | 16:1 |
DMF | 36.7 | 3.8 | 5:1 |
THF | 7.52 | 0.9 | 20:1 |
Table 2: Solvent effects on Boc protection kinetics [4] [5].
Temperature modulation further refines selectivity. Maintaining reactions at 0–5°C suppresses thermal degradation of the Boc group while allowing sufficient amine activation.
Precise stoichiometric ratios prevent overprotection:
Exceeding 1.1 equivalents of Boc₂O increases di-Boc byproducts to >25%, necessitating careful reagent addition protocols.
Recent advances in phosgene-free isocyanate synthesis enable alternative pathways for tert-butyl N,N-bis(3-aminopropyl)carbamate production. The direct carbonylation of nitro compounds with CO represents a promising route [6]:
This method avoids hazardous phosgene but requires high-pressure equipment (20–50 bar CO) and specialized catalysts.
Catalyst | Temperature (°C) | Pressure (bar) | Carbamate Yield (%) |
---|---|---|---|
Pd/C | 120 | 30 | 65 |
ZnCl₂-Pd/C | 100 | 20 | 78 |
Fe₃O₄@SiO₂-Pd | 80 | 15 | 72 |
Table 3: Catalyst performance in isocyanate-mediated carbamate synthesis [6].
Composite catalysts like ZnCl₂-Pd/C enhance yields by stabilizing reactive intermediates through Lewis acid-base interactions. However, scalability remains challenging compared to traditional Boc protection methods.